molecular formula C21H14ClN3O3 B4993584 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]p yridine-2,4,6-trione

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]p yridine-2,4,6-trione

Cat. No.: B4993584
M. Wt: 391.8 g/mol
InChI Key: LCKSDRSHPZMNIW-UHFFFAOYSA-N
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Description

The compound 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione is a structurally complex heterocyclic molecule featuring a fused indeno-pyrimidino-pyridine backbone. Its core structure includes a pyrimidine-2,4,6-trione moiety, a methyl group at position 1, and a 4-chlorophenyl substituent. Its synthesis likely involves multi-step cyclization and functionalization strategies similar to those reported for related pyrimidine-trione derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c1-25-19-16(20(27)24-21(25)28)14(10-6-8-11(22)9-7-10)15-17(23-19)12-4-2-3-5-13(12)18(15)26/h2-9,14,23H,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSDRSHPZMNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structural and functional differences:

Structural Analogues and Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties
Target Compound C₂₁H₁₄ClN₃O₃ ~400.8 (estimated) 4-Chlorophenyl, methyl, indeno-pyrimidino Hypothesized enhanced rigidity and π-π stacking potential due to fused ring system
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione C₂₄H₂₃BrN₂O₅ 523.3 4-Bromophenyl, dimethoxyphenyl, oxopropyl Higher lipophilicity (Br, OCH₃ groups); synthesized via Claisen-Schmidt/Michael addition
5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione C₁₀H₇ClN₄O₃ 266.6 4-Chlorophenyl hydrazone Lower complexity; potential genotoxicity due to hydrazone moiety
5-[5-(3-Chlorophenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione C₁₅H₉ClN₂O₄ 316.7 3-Chlorophenyl, furan-methylene Moderate solubility (predicted pKa = 6.88); furan introduces steric constraints

Biological Activity

The compound 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following features:

  • Molecular Formula : C19H18ClN3O3
  • Molecular Weight : 373.81 g/mol
  • IUPAC Name : 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione

2D Structure Representation

Chemical Structure

Anticancer Activity

Recent studies have indicated that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of pyrimidine derivatives on several cancer cell lines reported that certain compounds demonstrated IC50 values as low as 0.01 µM against Colo-205 cells. This indicates a high potency in inhibiting cancer cell growth and suggests further investigation into the specific mechanisms of action for compounds like 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione is warranted .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have shown varying degrees of activity against bacterial strains such as E. coli and S. aureus.

Table: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CK. pneumoniae64 µg/mL

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.

Enzyme Inhibition Study

In vitro studies have demonstrated that certain pyrimidine derivatives effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in pathogens like Plasmodium falciparum. The inhibition constants (Ki) reported range from 1.3 to 243 nM for wild-type enzymes and 13 to 208 nM for mutant strains .

The biological activities of the compound are believed to stem from several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking essential metabolic enzymes in pathogens.
  • Antioxidant Activity : Reducing oxidative stress which contributes to various diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins at a molecular level. These studies provide insights into binding affinities and potential modifications to enhance efficacy.

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